molecular formula C10H8F3NO2 B2816477 N-[2-(trifluoromethoxy)phenyl]prop-2-enamide CAS No. 1156159-85-1

N-[2-(trifluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B2816477
CAS No.: 1156159-85-1
M. Wt: 231.174
InChI Key: BLWSJFPDIMJVEC-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethoxy)phenyl]prop-2-enamide typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the formation of the prop-2-enamide moiety. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This step is often followed by a coupling reaction to attach the prop-2-enamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced trifluoromethoxylation reagents and efficient catalytic systems to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylprop-2-enamides .

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethoxy)phenyl]prop-2-enamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-5-3-4-6-8(7)16-10(11,12)13/h2-6H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWSJFPDIMJVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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